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Compound of Interest

Compound Name: 2-Formyl-5-methylbenzonitrile

cat. No.: B1439265

Introduction

2-Formyl-5-methylbenzonitrile (CAS No: 27613-33-8) is a bifunctional aromatic compound featuring both an aldehyde (formyl)
and a nitrile functional group.[1][2][3] This unique arrangement makes it a valuable intermediate in organic synthesis, particularly
in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][4] The precise arrangement of these functional
groups on the benzene ring is critical to its reactivity and the properties of the resulting downstream products. Therefore,
unambiguous confirmation of its structure is a paramount step in any research or development workflow.

This in-depth guide provides a comprehensive framework for the structural elucidation of 2-Formyl-5-methylbenzonitrile.
Moving beyond a simple recitation of data, this document details the strategic application of modern spectroscopic techniques,
explaining the causal relationships between molecular structure and spectral output. It is designed for researchers, chemists, and
drug development professionals who require a robust, self-validating methodology for molecular characterization.

Molecular & Physicochemical Profile

A foundational understanding begins with the compound's basic properties. These data provide the initial parameters for
selecting analytical techniques and predicting spectral outcomes.

Property Value Source

CAS Number 27613-33-8 [1][2][5]

Molecular Formula CsH7NO [1]

Molecular Weight 145.16 g/mol [1][5]
5-Methylphthalaldehydonitrile; m-Tolunitrile,

Synonyms [1][3]
6-formyl-

Purity >98% (Typical Commercial Grade) [1]
2-8°C, under inert atmosphere (e.g.,

Storage [1][2]

Nitrogen)

The Spectroscopic Elucidation Workflow: An Integrated Approach

The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence
from multiple, orthogonal analytical methods. Our approach relies on three pillars of modern spectroscopy: Nuclear Magnetic
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Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the
structural puzzle, and together they form a self-validating system.
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Figure 1: The integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing
the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise connectivity of atoms.[6]

'H NMR Spectroscopy: Probing the Proton Environment

The *H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. For 2-Formyl-5-methylbenzonitrile,
we expect four distinct signals corresponding to the four unique proton environments.
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Signal Assignment . Multiplicity Integration Rationale
Shift (3, ppm)

The formyl proton is
highly deshielded due to
the powerful electron-

Aldehyde-H ~10.4 Singlet (s) 1H withdrawing and
anisotropic effects of the
carbonyl group, placing
it far downfield.

This proton is ortho to
the strongly electron-
withdrawing aldehyde

Aromatic-H (H6) ~7.9 Doublet (d) 1H )
group, leading to
significant deshielding. It
is coupled to H4.
This proton is ortho to
. the electron-withdrawing
Aromatic-H (H4) ~7.7 Doublet (d) 1H

nitrile group. It is

coupled to H6.

This proton is adjacent

) to two substituted
) Singlet (s) or narrow o
Aromatic-H (H3) ~7.5 iolet 1H carbons, resulting in
rple - .
minimal or no coupling

to other protons.

The methyl protons are

attached to the aromatic
Methyl-H ~2.5 Singlet (s) 3H ring and appear as a

characteristic singlet in

the aliphatic region.

digraph "Proton Assignments" {

graph [fontname="Arial"];

node [fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

mol [label="", shape=none, image="https://i.imgur.com/2sJtXQv.png", width="2.5", height="2.5"1;
}

Figure 2: *H NMR proton assignments for 2-Formyl-5-methylbenzonitrile.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all nine carbon
atoms are chemically distinct and should produce nine separate signals.
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Signal Assignment Expected Chemical Shift (6, ppm) Rationale

The carbonyl carbon is the most
C=0 (Aldehyde) ~191 deshielded carbon due to the double bond

to oxygen.

Aromatic carbons typically resonate in this

region. The specific shifts depend on the

Aromatic C-H 125-138
electronic effects of the attached functional
groups.
The quaternary carbons attached to the
Aromatic C (quaternary) 135-145 methyl, formyl, and nitrile groups will have
distinct shifts.
The nitrile carbon has a characteristic
C=N (Nitrile) ~117 chemical shift that is distinct from aromatic
carbons.
) The carbon atom to which the nitrile group
Aromatic C-CN ~112 . ) ) )
is attached is typically shielded.
The aliphatic methyl carbon is highly
CHs (Methyl) ~21

shielded and appears far upfield.

Experimental Protocol: NMR Sample Preparation

« Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically Chloroform-d (CDCIs) or
Dimethyl sulfoxide-de (DMSO-ds). CDCls is often preferred for its simplicity.

« Sample Weighing: Accurately weigh 5-10 mg of 2-Formyl-5-methylbenzonitrile.

« Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR
tube.

« Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.

« Analysis: Insert the tube into the NMR spectrometer and acquire the *H and 13C spectra according to standard instrument
protocols.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for the rapid and definitive identification of key functional groups.[7] The nitrile (C=N) and
aldehyde (C=0) groups of the target molecule have highly characteristic absorption bands in regions of the spectrum that are
often free from other interfering signals.
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. Expected Wavenumber L i i
Functional Group ( 1 Band Characteristics Confirmation
cm~

Presence of the benzene ring.

Aromatic C-H Stretch 3100 - 3000 Medium to weak, sharp 0]
. . . Presence of the methyl group.
Aliphatic C-H Stretch < 3000 Medium, sharp ]
Confirms the presence of the
Nitrile (C=N) Stretch 2240 - 2220 Strong, sharp nitrile functional group. This is a
highly diagnostic peak.[8]
Confirms the presence of the
Aldehyde (C=0) Stretch 1710 - 1690 Strong, sharp conjugated aldehyde carbonyl
group.
Overtone and combination
Aromatic C=C Bending 1600 - 1450 Medium to strong, sharp bands confirming the aromatic

ring substitution pattern.

Experimental Protocol: IR Sample Preparation (KBr Pellet Method)

« Sample Preparation: Grind a small amount (1-2 mg) of 2-Formyl-5-methylbenzonitrile with ~100 mg of dry, spectroscopic-
grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

« Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or
translucent pellet.

« Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental
formula. This technique provides the ultimate confirmation of the compound's identity.

Expected Mass Spectrum Data

* Molecular lon (M+e): The primary piece of information is the molecular ion peak. For CoH7NO, the expected monoisotopic mass
is 145.0528 g/mol . A low-resolution instrument will show a peak at m/z = 145.[1]

+ High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) is crucial for unambiguous formula confirmation. The
experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).

o Calculated for [M+H]* (CoHsNO*): 146.0600

« Key Fragmentation Patterns: Electron lonization (El) would likely induce characteristic fragmentation. Key expected fragments
include:

o [M-1]* (m/z 144): Loss of the aldehydic hydrogen.

o [M-29]* (m/z 116): Loss of the formyl radical (¢CHO).
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o [M-26]* (m/z 119): Loss of the nitrile group (*CN).

Experimental Protocol: MS Sample Preparation (ESI Method)
¢ Solvent Selection: Choose a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

¢ Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.

« Infusion: The solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low
flow rate (e.g., 5-10 pyL/min).

e Analysis: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically used to observe the [M+H]* or
[M+Na]* adducts.

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of 2-Formyl-5-methylbenzonitrile is achieved through the synergistic interpretation of NMR, IR, and
MS data.

* MS confirms the molecular formula is CoH7NO.
« IR definitively identifies the presence of the critical C=N and C=0 functional groups.

« NMR maps the molecular skeleton, confirming a 1,2,4-trisubstituted benzene ring and establishing the precise relative
positions of the formyl, methyl, and nitrile groups.

The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, meeting the
rigorous standards required for research, process development, and regulatory submission. This methodical, evidence-based
approach ensures the highest level of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile].
BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439265#2-formyl-5-
methylbenzonitrile-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,
regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact
our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in Ontario, CA 91761, United States

science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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